Ethyl 8-oxotridecanoate

Description

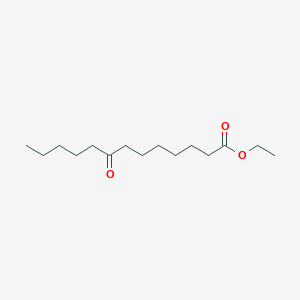

Ethyl 8-oxotridecanoate is an ethyl ester derivative of tridecanoic acid (C13H26O2), featuring an oxo (keto) group at the 8th carbon position. Ethyl esters with oxo functionalities are often studied for their roles in organic synthesis, bioactive compound libraries, and material science applications .

Properties

IUPAC Name |

ethyl 8-oxotridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-3-5-8-11-14(16)12-9-6-7-10-13-15(17)18-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRNGRVXXNCWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645670 | |

| Record name | Ethyl 8-oxotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-48-2 | |

| Record name | Ethyl 8-oxotridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxotridecanoate can be synthesized through the esterification of tridecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium ethoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of tridecanoic acid or 8-oxotridecanoic acid.

Reduction: Formation of 8-hydroxytridecanoate.

Substitution: Formation of various substituted tridecanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxotridecanoate is utilized in a variety of scientific research fields:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used as a flavoring agent and fragrance component in the food and cosmetics industries.

Mechanism of Action

The mechanism by which ethyl 8-oxotridecanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of ethyl 8-oxotridecanoate (inferred) with analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| This compound (inferred) | C15H28O3 | 256.38 (calculated) | Ester, Oxo | None (straight chain) |

| Ethyl Decanoate | C12H24O2 | 200.32 | Ester | None |

| Ethyl Hexadecanoate | C18H36O2 | 284.48 | Ester | None |

| Ethyl 9-Methyl-8-oxodecanoate | C13H24O3 | 228.33 | Ester, Oxo, Methyl | Methyl branch at C9 |

| Ethyl 8-cyano-2-oxooctanoate | C11H17NO3 | 211.26 | Ester, Oxo, Cyano | Cyano group at C8 |

| Ethyl 8-cyclopropyl-8-oxooctanoate | C13H20O3 | 224.30 (calculated) | Ester, Oxo, Cyclopropyl | Cyclopropyl ring at C8 |

Key Observations:

- Chain Length: this compound’s longer 13-carbon backbone distinguishes it from shorter analogs like ethyl decanoate (C10) and ethyl 8-cyano-2-oxooctanoate (C8). Longer chains typically exhibit higher melting points and lower solubility in polar solvents .

- However, substituents like cyano (in ethyl 8-cyano-2-oxooctanoate) or cyclopropyl (in ethyl 8-cyclopropyl-8-oxooctanoate) significantly alter electronic properties and stability .

Biological Activity

Ethyl 8-oxotridecanoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by an oxo group at the eighth carbon position of a tridecanoic acid chain. Its molecular formula is , and it has a molecular weight of approximately 228.33 g/mol. The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that it may modulate enzyme activity and receptor interactions, influencing biochemical pathways related to inflammation and microbial resistance.

Potential Mechanisms:

- Enzyme Inhibition: this compound may inhibit specific enzymes involved in inflammatory responses.

- Receptor Modulation: It could interact with cell surface receptors, leading to altered cellular responses.

Antimicrobial Activity

Studies have highlighted the compound's potential antimicrobial properties. This compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. The compound's ability to modulate inflammatory cytokines has been documented in several studies, suggesting its potential in therapeutic applications for diseases such as arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 50 | 85 |

| Staphylococcus aureus | 50 | 78 |

Case Study 2: Anti-inflammatory Effects

A study on the anti-inflammatory effects of this compound involved animal models with induced inflammation. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 150 |

| This compound | 45 | 60 |

Q & A

Q. How should authorship and contributions be allocated in multi-institutional studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.